(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester
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Overview
Description
The compound “(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester” is a biochemical used for proteomics research . Its molecular formula is C12H17NO7 and it has a molecular weight of 287.27 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.27 . More detailed physical and chemical properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Transformations
- Synthesis of Derivatives: Research has demonstrated the synthesis of methyl esters of oxazole-4-carboxylic acids and their functional derivatives for further transformations, including introducing aliphatic amines and oxazol-2-yl moieties into oxazole rings (Prokopenko et al., 2010).
- Novel Pyrazolopyrimidines Synthesis: A study focused on the synthesis of novel pyrazolopyrimidines derivatives, highlighting the potential for creating diverse compounds with significant structural variations (Rahmouni et al., 2016).
Structural Analysis and Chemistry
- Enantiospecific Synthesis: Enantiospecific synthesis of pyran carboxylic acids has been explored, demonstrating the potential for creating enantiomerically pure compounds (Deschenaux et al., 1989).
- Novel Triazoles Synthesis: Research has been conducted on the synthesis of new triazoles containing pyranone moieties, providing insights into the structural possibilities of these compounds (Kumar & Mashelkar, 2007).
Biological Evaluation and Potential Applications
- Antileukemic Activity: Certain derivatives of pyrazole-4-carboxylic acid, related to the compound , have been synthesized and evaluated for antileukemic activity (Shealy & O'dell, 1971).
- Optically Active Ligands for Catalysis: The synthesis of optically active pyrazolylmethane ligands for use in palladium-catalyzed reactions has been investigated, illustrating the compound's potential in catalysis (Bovens et al., 1993).
Future Directions
properties
IUPAC Name |
methyl (3aR,4R,7aR)-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7/c1-5-13-9-7(19-5)3-8(12(17)18-2)20-11(9)10(16)6(15)4-14/h3,6-7,9-11,14-16H,4H2,1-2H3/t6-,7-,9-,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPFIFSNPREIM-JBSYKWBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(O1)C=C(OC2C(C(CO)O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester |
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